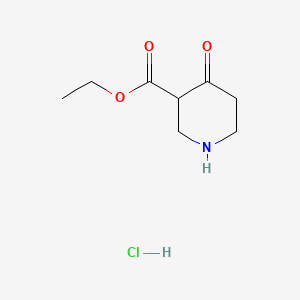

ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE

Descripción

Ethyl 4-piperidone-3-carboxylate hydrochloride (CAS: 4644-61-5) is a piperidine derivative with the molecular formula C₈H₁₃NO₃·HCl and a molecular weight of 207.65 g/mol . Structurally, it features a piperidone ring (a six-membered ring with a ketone group at position 4) and an ethyl ester group at position 3, with a hydrochloride salt enhancing its stability and solubility. This compound is widely utilized in pharmaceutical and chemical research as a versatile intermediate for synthesizing alkaloids, bioactive molecules, and heterocyclic compounds . Suppliers such as He Peng BioTech and Kain Industrial offer it in milligram-to-gram quantities, though purity and pricing details are typically customized .

Propiedades

IUPAC Name |

ethyl 4-oxopiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c1-2-12-8(11)6-5-9-4-3-7(6)10;/h6,9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYXWLMQWSFXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4644-61-5 | |

| Record name | 3-Piperidinecarboxylic acid, 4-oxo-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4644-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxopiperidine-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004644615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4644-61-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxopiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategies

The synthesis of ethyl 4-piperidone-3-carboxylate hydrochloride typically involves multi-step organic transformations starting from simpler piperidine or amino acid derivatives. Two main approaches dominate the literature:

- Cyclization via Dieckmann Condensation and Subsequent Functional Group Transformations

- N-Benzyl Glycine Ethyl Ester Condensation and Cyclization

Both methods aim to construct the piperidone ring with the correct substitution pattern and then convert the free base to the hydrochloride salt for enhanced properties.

Preparation Method 1: Dieckmann Cyclization Route

This conventional synthetic route involves:

- Starting from piperidine derivatives or amino acid esters

- Performing Dieckmann cyclization (intramolecular Claisen condensation) to form the piperidone ring

- Hydrolysis and esterification steps to install the ethyl ester group at the 3-position

- Conversion to the hydrochloride salt to improve stability

| Step | Description | Conditions | Remarks |

|---|---|---|---|

| 1 | Starting from simpler piperidine precursors | - | Base for cyclization |

| 2 | Dieckmann cyclization to form 4-piperidone ring | Typically under basic conditions | Intramolecular condensation |

| 3 | Hydrolysis and esterification | Acidic or basic hydrolysis followed by esterification | Introduces ethyl ester group |

| 4 | Formation of hydrochloride salt | Reaction with HCl | Enhances stability and solubility |

This method is well-established and allows access to this compound with good purity and yield.

Preparation Method 2: N-Benzyl Glycine Ethyl Ester Condensation and Cyclization

A more recent and industrially favorable method involves:

- Condensation of N-benzyl glycine ethyl ester with 4-halogenated ethyl butyrate in the presence of a base

- Cyclization to form the piperidone ring system

- Sequential pH adjustments and crystallizations to purify the intermediate and final product

- Conversion to the hydrochloride salt by acidification and crystallization

| Step | Description | Reagents & Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Preparation of intermediate 2: 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | N-benzyl glycine ethyl ester + 4-chloroethyl butyrate + potassium carbonate in toluene, reflux 8 h | Yield ~99.1% |

| 2 | Alkali treatment, pH adjustment to 7-8, washing, then acidification to pH 1-2 to isolate crude product | Alkali: sodium hydroxide or carbonate; solvents: ethyl acetate, dichloromethane | Crude isolated |

| 3 | Dissolution of crude in water, pH adjustment, organic extraction, final acidification to pH 1-2, crystallization | Organic solvents: ethyl acetate or dichloromethane | Final product yield ~97%, purity 99.5% (HPLC) |

This method offers advantages such as a short synthetic route, simple operation, high yield, high purity, and suitability for industrial scale-up.

Process Optimization and Purification

- Recrystallization is typically performed at low temperatures (0–5 °C) to improve purity.

- The hydrochloride salt is obtained by acidification of the free base in organic solvents such as ethyl acetate or dichloromethane.

- Use of bases such as sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate allows fine pH control during extraction and crystallization steps.

- Palladium on carbon catalysis is sometimes employed for hydrogenation steps in related piperidone derivatives, improving purity and yield.

Comparative Yields and Purities

| Preparation Method | Overall Yield (%) | Purity (%) (HPLC) | Key Advantages |

|---|---|---|---|

| Dieckmann Cyclization Route | Not explicitly reported | High (typically >95%) | Established, versatile |

| N-Benzyl Glycine Condensation Route | 93–97 | 99.5 | High yield, high purity, industrially scalable |

| Traditional 3-step method (comparative) | ~86.6 | 92.6 | Longer route, lower purity |

The N-benzyl glycine condensation method demonstrates improved yield and purity compared to traditional methods, making it preferable for industrial applications.

Summary Table of Key Preparation Parameters

| Parameter | Dieckmann Cyclization | N-Benzyl Glycine Condensation |

|---|---|---|

| Starting Materials | Piperidine derivatives | N-benzyl glycine ethyl ester, 4-halogenated ethyl butyrate |

| Reaction Type | Intramolecular Claisen condensation | Nucleophilic substitution + cyclization |

| Solvents | Various organic solvents | Toluene, ethyl acetate, dichloromethane |

| Bases | Strong bases for cyclization | Potassium carbonate, sodium hydroxide, etc. |

| Purification | Recrystallization | pH adjustment, solvent extraction, crystallization |

| Yield | Moderate to high | High (up to 97%) |

| Purity | High | Very high (99.5%) |

| Scalability | Moderate | Industrially feasible |

Research Findings and Industrial Implications

- The presence of both ketone and ester groups in specific ring positions allows for diverse chemical modifications, making this compound a valuable intermediate.

- The hydrochloride salt form improves handling properties, such as stability and solubility in polar solvents, which is critical for pharmaceutical synthesis.

- Recent patented methods emphasize environmentally friendly, cost-effective, and high-yield processes with minimal impurities, suitable for large-scale production.

- Process improvements include per-pass purification steps and controlled crystallization to maximize product quality and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthetic Intermediate in Drug Development

Ethyl 4-piperidone-3-carboxylate hydrochloride serves as a valuable synthetic intermediate in the development of various biologically active compounds. It is utilized in the synthesis of:

- Analgesics : Pain-relief medications that often incorporate piperidine derivatives.

- Antidepressants : Compounds that target neurotransmitter systems.

- Antihistamines : Drugs that alleviate allergic reactions .

Medicinal Chemistry Studies

Researchers employ this compound to investigate structure-activity relationships (SARs) of potential drug molecules. By modifying its structure and assessing the resulting biological activity, scientists gain insights into the molecular features that enhance therapeutic efficacy. This approach aids in identifying key structural elements crucial for drug activity .

Prodrug Design

The ester functionality allows for the design of prodrugs—inactive precursors that become active drugs upon metabolic conversion. Incorporating this compound into prodrug structures can potentially enhance bioavailability and targeting of therapeutic agents .

Case Study 1: Antiviral Applications

Research has indicated that derivatives of piperidones, including this compound, exhibit activity against retroviral infections such as HIV and HTLV. These compounds have shown promise in inhibiting viral replication and may serve as leads for future antiviral drug development .

Case Study 2: Antiproliferative Activity

Studies have demonstrated that certain piperidine derivatives possess antiproliferative properties against cancer cell lines. This compound can be modified to enhance these effects, contributing to the development of new anticancer therapies .

Summary of Applications

| Application Area | Description |

|---|---|

| Drug Synthesis | Serves as a building block for analgesics, antidepressants, and antihistamines. |

| Medicinal Chemistry | Used to study SARs and optimize drug candidates based on structural modifications. |

| Prodrug Design | Enhances bioavailability and targeting of therapeutic agents through ester functionality. |

| Antiviral Research | Investigated for activity against HIV and HTLV; potential leads for antiviral drugs. |

| Anticancer Research | Modified derivatives show antiproliferative effects against various cancer cell lines. |

Mecanismo De Acción

The mechanism of action of ethyl 4-oxopiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target .

Comparación Con Compuestos Similares

Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride

- Key Difference : A hydroxyl group replaces the ketone at position 4.

- Applications : Likely used in synthesizing hydroxylated piperidine analogs for medicinal chemistry.

Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate

- Key Difference : A sulfonyl group at position 1 introduces electron-withdrawing effects.

- Impact : Enhances stability against hydrolysis but reduces nucleophilicity at the piperidine nitrogen. Synthesized via sulfonation under basic conditions (pH 9–10) .

- Applications : Intermediate in sulfonamide-based drug development.

Ethyl 3-(4-Methoxybenzyl)piperidine-3-carboxylate Hydrochloride

- Key Difference : A 4-methoxybenzyl substituent at position 3 adds aromaticity.

- Impact : The bulky aromatic group may sterically hinder reactions at the piperidine ring while offering π-π stacking interactions in receptor binding .

- Molecular Weight : 313.82 g/mol (vs. 207.65 g/mol for the target compound).

Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride

- Key Difference : An acetate side chain at position 2 instead of a carboxylate at position 3.

Data Table: Comparative Analysis

Research Findings and Key Observations

Reactivity Differences: The ketone group in this compound makes it reactive toward nucleophiles (e.g., Grignard reagents or hydrides), whereas hydroxyl or sulfonyl analogs exhibit distinct reactivity profiles . The hydrochloride salt improves crystallinity and shelf life compared to non-salt forms .

Synthetic Utility :

- This compound serves as a precursor for N-alkylation or ring-opening reactions, enabling access to diverse piperidine scaffolds .

- Sulfonated analogs (e.g., ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate) are tailored for sulfonamide antibiotics or kinase inhibitors .

Hydroxyl-containing derivatives may serve as chiral building blocks for asymmetric synthesis .

Actividad Biológica

Ethyl 4-piperidone-3-carboxylate hydrochloride (EPCH) is a compound with significant potential in pharmaceutical applications due to its unique chemical structure and biological activity. This article explores its biological properties, including its roles in drug synthesis, medicinal chemistry, and specific therapeutic applications.

Chemical Structure and Properties

EPCH has the molecular formula CHNO·HCl, characterized by a piperidine ring, a ketone group at position 4, and an ethyl ester group at position 3. The hydrochloride component enhances its stability and solubility in polar solvents, making it a valuable intermediate in drug synthesis .

Key Properties:

- High Reactivity: Due to multiple functional groups.

- Excellent Solubility: Particularly in polar solvents.

- Stability: Maintains integrity under various reaction conditions.

- Versatility: Functions as a synthetic intermediate for various drugs .

Role in Drug Synthesis

EPCH serves as a crucial building block in the pharmaceutical industry. Its structural features allow it to be utilized as:

- Scaffold for Drug Design: The piperidine ring is integral in designing analgesics, antidepressants, and antihistamines.

- Precursor for Active Pharmaceutical Ingredients (APIs): The ketone and ester groups facilitate numerous chemical transformations, enabling the development of complex drug molecules .

Medicinal Chemistry Applications

In medicinal chemistry, EPCH is employed to study structure-activity relationships (SARs). By modifying its structure, researchers can assess the biological effects of derivatives, leading to insights that guide the development of more effective drugs. This approach has been instrumental in identifying key structural elements that enhance therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of EPCH and its derivatives:

-

Anticancer Activity:

- A study demonstrated that piperidine derivatives exhibit potential anticancer properties through specific chemical reactions, showing improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Another research highlighted that certain derivatives of EPCH showed promising results against various cancer cell lines by inhibiting critical pathways involved in tumor progression .

-

Antimicrobial Activity:

- Research indicated that compounds derived from EPCH displayed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains. This suggests potential for developing new antitubercular agents .

- In vitro studies also revealed that some derivatives had selective toxicity profiles, indicating their potential as safe therapeutic options .

- Prodrug Design:

Summary Table of Biological Activities

Q & A

Q. What experimental approaches can clarify conflicting bioactivity data across different cell lines?

- Methodological Answer:

- Normalize data using housekeeping genes (e.g., GAPDH) in qPCR assays to account for cell-line-specific expression variability.

- Perform dose-response curves in triplicate across multiple passages to assess reproducibility.

- Use knockout cell lines to isolate target-specific effects from off-target interactions .

Structural and Functional Comparisons

Q. How do structural analogs (e.g., Ethyl 4-Hydroxy-1-piperidinecarboxylate) inform the design of derivatives with enhanced properties?

- Methodological Answer:

- Map functional group substitutions (e.g., hydroxyl vs. ketone groups) using molecular docking to predict binding affinity changes.

- Synthesize and test analogs for improved metabolic stability (e.g., replacing ester groups with amides) .

- Analyze crystallographic data to identify conformational flexibility hotspots for modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.